Plm IV inhibitor-1 vs. Plm IV inhibitor-2: 9.6-Fold Difference in Primary Target IC50
Plm IV inhibitor-2 (compound 3) demonstrates substantially higher potency against Plm IV than Plm IV inhibitor-1 (compound 6). Under comparable in vitro enzyme inhibition assay conditions, Plm IV inhibitor-2 exhibits an IC50 of 24 nM for Plm IV, while Plm IV inhibitor-1 exhibits an IC50 of 250 nM for the same target . This represents an approximately 9.6-fold difference in primary target potency between two closely related hydroxyethylamine-based compounds from the same optimization series.
| Evidence Dimension | Plm IV inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 250 nM (0.25 µM) |
| Comparator Or Baseline | Plm IV inhibitor-2 (compound 3): IC50 = 24 nM |
| Quantified Difference | 9.6-fold higher potency for inhibitor-2 (24 nM vs 250 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant Plm IV expressed from P. falciparum; IC50 determination using standard fluorogenic substrate methods |
Why This Matters
Researchers requiring maximum Plm IV inhibitory potency should select inhibitor-2; conversely, inhibitor-1 may be preferred when moderate potency is desirable for probe selectivity profiling or when reduced target engagement is needed to avoid complete pathway ablation.
